

peer-reviewed literature on validated methods for Rivaroxaban metabolite M2

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)-3-morpholinone-d4

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Validated Analytical Methods for Rivaroxaban: A Comparative Guide

A comprehensive search of peer-reviewed literature did not yield specific validated methods for the quantitative analysis of Rivaroxaban metabolite M2. The existing body of scientific literature primarily focuses on the parent drug, Rivaroxaban. This guide, therefore, provides a comparative overview of validated analytical methods for Rivaroxaban, which may serve as a foundational reference for researchers and drug development professionals.

The methods predominantly employed for the quantification of Rivaroxaban in biological matrices and pharmaceutical formulations include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Validated Analytical Methods for Rivaroxaban

The following table summarizes the key performance characteristics of various validated methods for the analysis of Rivaroxaban.

Method	Matrix	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
RP-HPLC	Bulk, Tablets	5-50 µg/mL	0.054 µg/mL	0.164 µg/mL	[1]
RP-HPLC	Bulk, Tablets	5-30 µg/mL	1.12 µg/mL	2.02 µg/mL	[2]
RP-HPLC	Bulk, Tablets	5-30 µg/mL	0.439 µg/mL	1.331 µg/mL	[3]
RP-HPLC-PDA	Pharmaceutical Dosage Forms, Human Blood Plasma	100-400 µg/mL	-	-	[4]
LC-MS/MS	Human Plasma	0.5 - 609.3 ng/mL	0.13 ng/mL	0.5 ng/mL	
LC-MS/MS	Human Plasma	1 - 600 ng/mL	-	-	[5]
LC-MS/MS	Human Plasma, Urine	Plasma: 0.5-400 ng/mL, Urine: 10-10,000 ng/mL	-	-	[6]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the peer-reviewed literature for the quantification of Rivaroxaban.

RP-HPLC Method for Bulk and Pharmaceutical Dosage Form[1]

- Chromatographic Conditions:
 - Column: Nucleosil C18 (250 x 4.6 mm, 5 µm)
 - Mobile Phase: Acetonitrile and water (50:50 v/v)

- Flow Rate: 1.0 mL/min
- Detection: PDA detector at 251 nm
- Run Time: 7 min
- Retention Time: 4.893 min
- Sample Preparation:
 - Standard Stock Solution: Accurately weigh and transfer 10 mg of Rivaroxaban working standard into a 10 mL volumetric flask. Add 5 mL of acetonitrile, sonicate for 5 minutes, and then dilute to the final volume with the same diluent. This yields a 100 µg/mL solution.

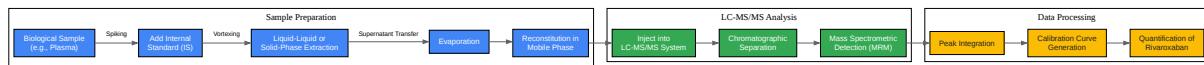
LC-MS/MS Method for Human Plasma[5]

- Chromatographic Conditions:
 - Column: Zorbax SB C8 (4.6 x 100mm, 3.5µm)
 - Mobile Phase: 5mM Ammonium acetate in 0.1% Formic acid and Acetonitrile (60:40, v/v)
 - Flow Rate: 1 mL/min
 - Column Oven Temperature: 50°C
 - Run Time: 3.5 minutes
 - Retention Time: Rivaroxaban - 2.35 min; Internal Standard (Rivaroxaban D4) - 2.34 min
- Sample Preparation (Liquid-Liquid Extraction):
 - To 200 µL of plasma, add the internal standard and vortex.
 - Add 2.5 mL of the extraction solvent and vortex for 10 minutes.
 - Centrifuge at 4000 RPM for 5 minutes at 4°C.

- Transfer 1.6 mL of the supernatant to a fresh tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitute the residue with 0.5 mL of the mobile phase.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Atmospheric Pressure Ionization (API)
 - MRM Transitions:
 - Rivaroxaban: m/z 436.0 → 144.9
 - Rivaroxaban D4 (Internal Standard): m/z 440.0 → 144.9

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of Rivaroxaban in biological samples using LC-MS/MS.



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Caption: General workflow for Rivaroxaban analysis in biological samples.

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